Pcmbs

説明

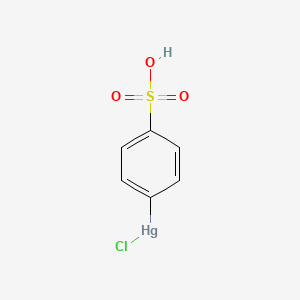

P-chloromercuribenzenesulfonic acid is an arylmercury compound and an arenesulfonic acid. It is a conjugate acid of a p-chloromercuribenzenesulfonate.

A cytotoxic sulfhydryl reagent that inhibits several subcellular metabolic systems and is used as a tool in cellular physiology.

生物活性

p-Chloromercuribenzenesulfonic acid (PCMBS) is a sulfhydryl-reactive compound widely used in biochemical research to study membrane transport mechanisms and protein interactions. This article explores the biological activity of this compound, focusing on its effects on various transport systems, particularly glucose transporters, and its applications in plant biology.

This compound primarily acts by modifying cysteine residues in proteins, which can lead to inhibition of various transport activities. The compound is particularly noted for its ability to inhibit sucrose transport in plants and glucose transport in animal cells.

- Inhibition of Sucrose Transport : this compound has been demonstrated to dramatically inhibit sucrose carriers in plant plasma membranes. This was first shown in studies on Beta vulgaris and Vicia faba, where this compound was used to demonstrate that sucrose accumulates in the phloem symplasm from the vein apoplasm through sucrose carriers . The inhibition of these carriers suggests that this compound can disrupt normal phloem loading processes.

- Impact on Glucose Transporters : In mammalian systems, this compound has been used to probe the structure and function of glucose transporters such as GLUT1. Using cysteine-scanning mutagenesis, researchers have identified specific residues within transmembrane segments that are accessible to this compound, indicating their involvement in the sugar permeation pathway . For example, mutations in transmembrane segment 10 of GLUT1 showed varied sensitivity to this compound, highlighting its role in glucose transport activity modulation .

Table 1: Effects of this compound on Various Transport Systems

Case Studies

- Plant Biology Applications : this compound has been utilized extensively in plant biology to study phloem loading mechanisms. For instance, it was shown that this compound affects proton pumping activity differently across various tissues, indicating a complex interaction with membrane proteins involved in solute transport .

- Glucose Transport Research : A study involving Xenopus oocytes expressing mutant GLUT1 transporters demonstrated that specific residues within transmembrane segments were critical for transport activity and were sensitive to modification by this compound. This research provided insights into the structural dynamics of glucose transporters and their functional regulation by external agents like this compound .

- Characterization of Membrane Proteins : Research has also characterized the modification effects of this compound on potassium channels (KCa3.1), revealing how external factors control transitions in these channels and their interactions with this compound . This highlights the broader implications of this compound beyond just sugar transport.

科学的研究の応用

Role in Ion Channel Research

Mechanistic Insights into Potassium Channels

PCMBS has been extensively utilized to study the gating mechanisms of calcium-activated potassium channels, specifically KCa3.1. Research indicates that this compound modifies specific cysteine residues within the channel, thereby influencing its kinetic behavior. The modification enhances the channel's open probability and alters its calcium affinity, providing insights into ion channel dynamics.

- Key Findings :

| Experiment Conditions | This compound Concentration | Observed Effects |

|---|---|---|

| Excised membrane patch | 500 µM | Increased channel activity |

| Calcium response | 10 µM | Shift in gating equilibrium |

Inhibition of Nucleoside Transport

Investigating Human Concentrative Nucleoside Transporters

This compound serves as an inhibitor for human concentrative nucleoside transporters (hCNT3). Studies have demonstrated that this compound binding significantly inhibits uridine transport activity, revealing its potential role in understanding nucleoside transport mechanisms.

- Inhibition Details :

| Transporter Type | This compound Concentration | Percentage Inhibition |

|---|---|---|

| hCNT3 | 500 µM | 80-90% |

| hCNT1 | 500 µM | No effect |

Applications in Plant Physiology

Impact on Sucrose Transport in Rice

This compound has been applied to elucidate the role of sugar transport proteins in plants, particularly in rice. It has been shown to hinder sucrose loading into the phloem, thereby affecting overall plant physiology and nutrient distribution.

- Research Highlights :

| Experimental Setup | This compound Treatment | Observed Impact |

|---|---|---|

| Rice phloem study | Yes | Reduced sucrose loading |

| Isotope labeling | Yes | Decreased remobilization of carbon isotopes |

Structural Biology Applications

Substituted Cysteine Accessibility Method

In structural biology, this compound is used in the substituted cysteine accessibility method (SCAM) to probe membrane protein topology. By modifying specific cysteine residues, researchers can infer spatial arrangements and functional sites within proteins.

- Application Insights :

| Protein Studied | Cysteine Residue Location | Modification Result |

|---|---|---|

| hCNT3 | Transmembrane segments | Accessibility mapped |

| Other membrane proteins | Various | Structural insights gained |

特性

IUPAC Name |

chloro-(4-sulfophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEBDPRHFAWOND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)O)[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHgO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203954 | |

| Record name | 4-Chloromercuribenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-77-8 | |

| Record name | 4-Chloromercuribenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloromercuribenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。